molecular formula C8H7N3S2 B7773373 5-anilino-1,3,4-thiadiazole-2-thiol

5-anilino-1,3,4-thiadiazole-2-thiol

Cat. No.: B7773373
M. Wt: 209.3 g/mol
InChI Key: BOJLJKMUGYYKCZ-UHFFFAOYSA-N
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Description

triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride . It is a chemical compound with the molecular formula C24H30ClOPSi and a molecular weight of 429.012 g/mol . This compound is characterized by its crystalline powder form and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride involves the reaction of triphenylphosphine with 2-trimethylsilylethoxymethyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain the desired crystalline form.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of reduced phosphine derivatives.

    Substitution: Formation of substituted phosphonium salts.

Scientific Research Applications

Triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonium salts and other organophosphorus compounds.

    Biology: The compound is used in biochemical studies to investigate the role of phosphonium salts in biological systems.

    Medicine: Research is being conducted to explore its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in similar applications.

    Trimethylsilyl chloride: Used in the synthesis of silyl ethers and other organosilicon compounds.

    Phosphonium salts: A broad class of compounds with similar chemical properties.

Uniqueness: Triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride is unique due to its specific structure, which combines the properties of both phosphonium and silyl groups. This combination enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

5-anilino-1,3,4-thiadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJLJKMUGYYKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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